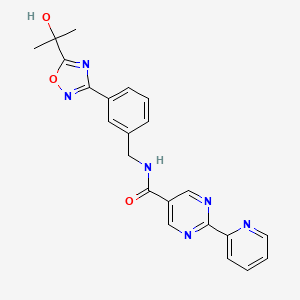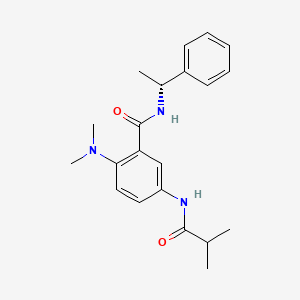
hPGDS-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
hPGDS-IN-1は、ヘマトポエティックプロスタグランジンDシンターゼ(HPGDS)の強力かつ選択的な阻害剤です。 この酵素はプロスタグランジンH2をプロスタグランジンD2に変換する際に関与しており、炎症、アレルギー反応、睡眠調節を含むさまざまな生理学的プロセスにおいて重要な役割を果たします 。this compoundは、特に炎症性疾患の治療における潜在的な治療用途について広く研究されてきました。
科学的研究の応用
hPGDS-IN-1 has several scientific research applications:
Chemistry: It is used in the study of enzyme inhibition and the development of new inhibitors for therapeutic purposes.
Biology: this compound is utilized to understand the role of prostaglandin D2 in various biological processes, including inflammation and allergic reactions.
Industry: This compound is used in the development of new drugs targeting prostaglandin pathways.
作用機序
hPGDS-IN-1は、ヘマトポエティックプロスタグランジンDシンターゼを選択的に阻害することで効果を発揮します。 この酵素は、分子内転位によってプロスタグランジンH2をプロスタグランジンD2に変換するのを触媒します 。 この酵素を阻害することで、this compoundはプロスタグランジンD2の産生を減らし、それによってプロスタグランジンD2によって媒介される炎症反応やその他の生理学的プロセスを調節します .
類似の化合物との比較
This compoundは、ヘマトポエティックプロスタグランジンDシンターゼの阻害剤としての高い選択性と効力で独自です。類似の化合物には以下が含まれます。
TFC-007: プロテオリシス標的キメラ(PROTAC)の設計で使用される、ヘマトポエティックプロスタグランジンDシンターゼの別の阻害剤.
HQL: 新しい阻害剤を設計するための計算モデリング研究で使用されるネイティブな阻害剤化合物.
RMYYYおよびVMYMI: 分子ドッキングと分子動力学シミュレーションを通じて設計されたペプチド阻害剤.
これらの化合物は、同様の標的を共有しますが、構造、効力、および特定の用途が異なります。
Safety and Hazards
HPGDS-IN-1 is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. In case of inhalation or contact with skin, eyes, and clothing, it is recommended to remove to fresh air, flush with copious amounts of water, and seek medical advice .
準備方法
hPGDS-IN-1の合成には、いくつかの段階が含まれます。その1つの方法には、特定の条件下での4-フルオロタリドミドとさまざまな化合物の反応が含まれます。たとえば、4-フルオロタリドミド(0.06 mmol)とDIPEA(0.12 mmol)をDMF(0.2 mL)中の化合物16、17、18、19、または20(0.04 mmol)の溶液に加えます。 反応混合物をマイクロ波照射下で80℃で40分間攪拌し、その後50℃でさらに42時間攪拌します 。この方法により、高純度のthis compoundを選択的に合成することができます。
化学反応の分析
hPGDS-IN-1は主に、ヘマトポエティックプロスタグランジンDシンターゼとの阻害反応を起こします。 この化合物は、12 nMのIC50値を持ち、その高い効力を示しています 。 これらの反応は、通常、タイムリゾルブド蛍光共鳴エネルギー移動(TR-FRET)アッセイにおいて行われ、特定の抗体でチロシンリン酸化を検出します 。これらの反応から形成される主な生成物は、ヘマトポエティックプロスタグランジンDシンターゼの阻害型であり、プロスタグランジンH2からプロスタグランジンD2への変換を阻害します。
科学研究への応用
This compoundには、いくつかの科学研究への応用があります。
化学: 酵素阻害の研究や、治療目的のための新しい阻害剤の開発に使用されます。
生物学: this compoundは、炎症やアレルギー反応など、さまざまな生物学的プロセスにおけるプロスタグランジンD2の役割を理解するために使用されます。
類似化合物との比較
hPGDS-IN-1 is unique in its high selectivity and potency as an inhibitor of hematopoietic prostaglandin D synthase. Similar compounds include:
HQL: A native inhibitor compound used in computational modeling studies to design new inhibitors.
RMYYY and VMYMI: Peptide inhibitors designed through molecular docking and molecular dynamics simulations.
These compounds share similar targets but differ in their structure, potency, and specific applications.
特性
IUPAC Name |
N-[[3-[5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCLAPUACUQZOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of the HPGD gene and the 15-hydroxyprostaglandin dehydrogenase enzyme?
A1: The HPGD gene provides instructions for making the 15-hydroxyprostaglandin dehydrogenase enzyme. This enzyme is involved in breaking down prostaglandins, which are lipid molecules with hormone-like effects involved in various bodily functions like inflammation and bone development [, ].
Q2: How are mutations in the HPGD gene linked to Primary Hypertrophic Osteoarthropathy (PHO)?
A2: Mutations in the HPGD gene can lead to a deficiency in the 15-hydroxyprostaglandin dehydrogenase enzyme. This deficiency disrupts the normal breakdown of prostaglandins, potentially leading to an accumulation of specific prostaglandins that contribute to the development of PHO []. This condition is characterized by abnormal bone growth and other symptoms like digital clubbing [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)
